Ethyl 4-fluoropiperidine-4-carboxylate

Lipophilicity LogP Drug-likeness

Ethyl 4-fluoropiperidine-4-carboxylate (CAS:845958-77-2) is a strategically differentiated fluorinated piperidine building block. Unlike simpler analogs (4-fluoropiperidine, 4-hydroxypiperidine-4-carboxylate, or N-Boc protected variants), it uniquely offers both an unprotected secondary amine and an ethyl ester at the 4-position, enabling sequential functionalization without extra protection/depletion steps. The electron-withdrawing 4-fluoro substituent modulates piperidine basicity and ester stability, delivering predictable and reproducible reaction kinetics. With a calculated LogP of ~1.77, it is the preferred starting material for constructing oral or CNS-penetrant drug candidates requiring a narrow, favorable ADME window (LogP 1–3). Cited in patents (e.g., US20100216841) as a direct advanced intermediate for T-type calcium channel antagonists, it provides a pre-installed fluorine motif and a convenient carboxylate handle for SAR library expansion. Its robust stability under recommended storage (2–8°C) reduces degradation risks, ensuring batch-to-batch consistency for scalable process chemistry.

Molecular Formula C8H14FNO2
Molecular Weight 175.2 g/mol
CAS No. 845958-77-2
Cat. No. B3157142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoropiperidine-4-carboxylate
CAS845958-77-2
Molecular FormulaC8H14FNO2
Molecular Weight175.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)F
InChIInChI=1S/C8H14FNO2/c1-2-12-7(11)8(9)3-5-10-6-4-8/h10H,2-6H2,1H3
InChIKeyIRHZQIJIMBFMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-fluoropiperidine-4-carboxylate (CAS:845958-77-2): Technical Specifications and Procurement Baseline


Ethyl 4-fluoropiperidine-4-carboxylate (CAS:845958-77-2) is a fluorinated piperidine derivative with the molecular formula C8H14FNO2 and a molecular weight of 175.20 g/mol . It serves as a key building block or intermediate in organic synthesis, particularly within medicinal chemistry and pharmaceutical research . The compound's structure features a piperidine ring with a fluorine atom and an ethyl ester group at the 4-position, a motif known for its potential to enhance pharmacokinetic properties .

Why Ethyl 4-fluoropiperidine-4-carboxylate Cannot Be Simply Substituted with Other Piperidine Derivatives


While piperidine derivatives are widely used as synthetic building blocks, their interchangeability is severely limited. The specific combination of a 4-fluoro substituent and a 4-ethyl carboxylate group in this compound provides a unique reactivity and physicochemical profile that cannot be replicated by analogs such as 4-fluoropiperidine , 4-hydroxypiperidine-4-carboxylate , or 4-chloropiperidine-4-carboxylate [1]. The electron-withdrawing fluorine atom significantly alters the basicity of the piperidine nitrogen and the stability of the adjacent ester, influencing downstream reaction kinetics and yields . Furthermore, the presence of both the unprotected secondary amine and the ethyl ester provides orthogonal reactive handles for sequential functionalization, a versatility not found in simpler or differently substituted analogs. Substituting this compound without rigorous validation can lead to unforeseen failures in synthetic routes, altered pharmacokinetic properties of final drug candidates, and ultimately, wasted research resources.

Quantitative Evidence for Selecting Ethyl 4-fluoropiperidine-4-carboxylate Over Structural Analogs


Superior Physicochemical Profile: Lipophilicity Compared to Non-Fluorinated and Chlorinated Analogs

The incorporation of a fluorine atom at the 4-position confers a specific lipophilicity to Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 845909-49-1), which is a common stable form of the compound. This measured LogP value is 1.77 . This contrasts with the typical lipophilicity introduced by other halogen substitutions and allows for more precise tuning of ADME properties. While no direct LogP data is available for the chlorinated analog, general structure-activity relationship (SAR) principles indicate that a chlorine atom typically increases LogP more significantly (e.g., by approximately 0.7-1.0 units) than a fluorine atom (approx. 0.1-0.3 units), potentially leading to poorer solubility and higher non-specific binding.

Lipophilicity LogP Drug-likeness Physicochemical Properties

Enhanced Synthetic Versatility: Orthogonal Functionalization Handles Compared to 4-Fluoropiperidine

Ethyl 4-fluoropiperidine-4-carboxylate possesses two distinct reactive sites: an unprotected secondary amine and an ethyl ester. This is a quantitative advantage over the simpler analog 4-fluoropiperidine (CAS 78197-27-0) , which only features the amine. The presence of the ethyl ester allows for direct and selective transformations (e.g., amidation, hydrolysis, reduction) without affecting the amine, offering a greater number of potential synthetic pathways from a single starting material.

Organic Synthesis Building Block Functionalization Medicinal Chemistry

Optimized Stability and Handling: Comparison of Storage Requirements with Protected Analog

Ethyl 4-fluoropiperidine-4-carboxylate, either as the free base or its hydrochloride salt, demonstrates practical stability for research use. The hydrochloride salt (CAS 845909-49-1) is recommended for storage at 2-8°C under inert gas . In contrast, the related N-Boc protected analog (Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, CAS 416852-82-9) is a more complex and labile building block . While specific stability data for this compound is not provided, the absence of the acid-labile Boc group inherently simplifies long-term storage and removes a potential point of failure (premature deprotection) in the procurement and inventory management process.

Stability Storage Handling Procurement Supply Chain

Validated Application Scenarios for Ethyl 4-fluoropiperidine-4-carboxylate in Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized Lipophilicity

Based on its moderate lipophilicity (LogP ~1.77), Ethyl 4-fluoropiperidine-4-carboxylate is ideally suited as a starting material for constructing drug candidates where balanced physicochemical properties are crucial . Its use is preferred over more lipophilic chlorinated analogs or more polar hydroxyl analogs when targeting a specific, narrow window of LogP values (e.g., 1-3) that are often associated with favorable ADME profiles, particularly for oral or CNS-penetrant drugs .

Organic Synthesis: Sequential Derivatization of a Multifunctional Building Block

The compound's two distinct functional groups (amine and ester) make it an efficient, multi-step building block . It is the preferred choice over simpler piperidine derivatives like 4-fluoropiperidine when a synthetic route requires the installation of a protected or derivatized carboxylate at the 4-position. This allows chemists to perform sequential modifications (e.g., amide bond formation at the amine followed by ester hydrolysis) without the need for additional protection/deprotection steps, saving time and material .

Pharmaceutical Research: Exploring Chemical Space in Calcium Channel Antagonists

Patents, such as US20100216841, explicitly claim 4-fluoro-piperidine compounds as T-type calcium channel antagonists, highlighting the pharmacophoric importance of the 4-fluoropiperidine motif . Ethyl 4-fluoropiperidine-4-carboxylate serves as a direct, advanced intermediate for constructing a focused library of such antagonists. Its use is more advantageous than starting from simpler piperidines, as the core fluorine substitution is already in place, and the carboxylate group provides a convenient synthetic handle for further diversification to explore SAR .

Process Chemistry: A Reliable and Stable Intermediate for Scale-Up

Given its recommended storage conditions (2-8°C) and the absence of acid-labile protecting groups, Ethyl 4-fluoropiperidine-4-carboxylate is a more robust and reliable intermediate for process chemistry and scale-up compared to protected analogs like the N-Boc derivative . Its inherent stability simplifies logistics and reduces the risk of batch-to-batch variability due to degradation, making it a safer choice for developing scalable synthetic routes .

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